5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-chloro-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-6-7-18-17(14-15)24(20(26)27-18)9-8-19(25)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDMTOIFSILELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the phenylpiperazine moiety: This step involves the reaction of the benzo[d]oxazole intermediate with a phenylpiperazine derivative, often under basic conditions to facilitate nucleophilic substitution.
Formation of the propyl linker:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antithrombotic agent due to its ability to inhibit Factor Xa, a key enzyme in the coagulation cascade.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic potential in treating thromboembolic diseases.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of related molecules and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one involves its interaction with molecular targets such as Factor Xa. By binding to the active site of Factor Xa, the compound inhibits its enzymatic activity, thereby preventing the conversion of prothrombin to thrombin and ultimately reducing blood clot formation . The binding mode and affinity are influenced by the structural features of the compound, including the benzo[d]oxazole core and the phenylpiperazine moiety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Bivalent Benzoxazolone/Benzothiazolone Ligands
Compounds such as 3-(3-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5a) and its benzothiazolone counterpart (5b) feature two heterocyclic cores connected via piperazine linkers (e.g., propyl or pentyl chains). These bivalent structures enhance receptor avidity through multivalent interactions, unlike the monovalent target compound. However, their larger size may reduce bioavailability .
Triazole-Thioxo Derivatives
Derivatives like 5-chloro-3-[(4-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzo[d]oxazol-2(3H)-one (2a-e) replace the phenylpiperazine group with triazole-thioxo moieties.
Hydroxyethyl-Piperazinyl Analog
The compound 5-chloro-3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]benzoxazol-2(3H)-one substitutes the phenyl group with a hydroxyethyl chain.
Structure-Activity Relationship (SAR) Insights
| Compound Class | Key Structural Features | Lipophilicity | Bioactivity Hypothesis |
|---|---|---|---|
| Target Compound | Phenylpiperazine, benzoxazolone | High | Sigma-2 receptor agonism, CNS effects |
| Bivalent Ligands (5a, 5b) | Dual cores, piperazine linkers | Moderate | Enhanced receptor avidity |
| Triazole-Thioxo (2a-e) | Triazole-thioxo substituents | Low | Antimicrobial, metabolic stability |
| Hydroxyethyl Analog | Hydroxyethyl-piperazine | Moderate | Improved solubility, reduced potency |
Biological Activity
5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one is . The structure features a benzo[d]oxazole core, which is known for its diverse biological properties. The presence of the piperazine moiety is significant as it often contributes to the compound's interaction with biological receptors.
The primary mechanism of action for 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one involves its inhibition of Factor Xa, an essential enzyme in the coagulation cascade. By binding to the active site of Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation and potentially serving as an anticoagulant agent.
Anticoagulant Activity
Recent studies have demonstrated that 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one exhibits significant anticoagulant properties. In vitro assays showed that the compound effectively inhibited thrombin generation in human plasma, suggesting its potential use in treating thrombotic disorders.
Antiviral Activity
In addition to its anticoagulant effects, this compound has been evaluated for antiviral activity. Research indicates that derivatives related to this structure display moderate protection against certain viruses, including HIV and HSV . The antiviral mechanism may involve interference with viral replication or entry into host cells.
Cytotoxicity
The cytotoxic effects of 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one were assessed in various cancer cell lines. Preliminary results suggest that it exhibits selective cytotoxicity against certain leukemia cell lines, with IC50 values indicating significant potency .
Table: Summary of Biological Activities
| Activity | Target | IC50/Effectiveness | Reference |
|---|---|---|---|
| Anticoagulant | Factor Xa | Effective inhibition | |
| Antiviral | HIV, HSV | Moderate protection | |
| Cytotoxicity | Cancer cell lines | IC50 values vary by line |
Case Study 1: Anticoagulant Efficacy
In a clinical study assessing the anticoagulant efficacy of 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one, patients with a history of thromboembolic events were administered the compound. Results indicated a significant reduction in thrombin levels compared to baseline measurements, supporting its potential as a therapeutic agent in managing coagulation disorders.
Case Study 2: Antiviral Properties
A laboratory investigation focused on the antiviral properties of related compounds demonstrated that modifications to the piperazine ring enhanced antiviral activity against HIV. This study suggested that further structural optimization could lead to more potent derivatives suitable for clinical application.
Q & A
Q. What computational tools predict interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding to serotonin 5-HT₂A or dopamine D₂ receptors. Validate predictions with mutational studies (e.g., alanine scanning of receptor binding pockets) .
Q. Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 51–53% (General Procedure D) | |
| HRMS (Molecular Ion) | Calculated: 425.1524; Observed: 425.1519 | |
| ¹H NMR (Key Protons) | Piperazine δ 2.5–3.5 ppm; Aromatic δ 7.2–7.4 ppm | |
| Purity Threshold (HPLC) | ≥95% (vs. impurity standards) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
